![molecular formula C17H15N3OS B4818915 2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4818915.png)
2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide
Overview
Description
2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in the scientific community for its potential applications in research and medicine. This compound is also known as CTAP, and it is a synthetic opioid receptor antagonist that has been shown to have promising effects in various studies.
Scientific Research Applications
CTAP has been used in various scientific research applications, including studies on the opioid system, pain management, and addiction. One study found that CTAP was able to block the rewarding effects of morphine in rats, suggesting that it could be a potential treatment for opioid addiction. Another study found that CTAP was able to reduce pain sensitivity in mice, indicating that it could be a potential pain medication.
Mechanism of Action
CTAP works by binding to the opioid receptors in the brain, which are responsible for mediating the effects of opioids such as morphine. By binding to these receptors, CTAP is able to block the effects of opioids, including pain relief and reward. This mechanism of action makes CTAP a potential treatment for opioid addiction and a potential pain medication.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects in animal studies. These effects include reducing pain sensitivity, blocking the rewarding effects of opioids, and reducing the development of tolerance to opioids. CTAP has also been shown to have minimal side effects and toxicity in animal studies, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One advantage of using CTAP in lab experiments is its specificity for the opioid receptors, which allows for precise manipulation of the opioid system. Another advantage is its minimal side effects and toxicity, which make it a safe compound to use in animal studies. However, one limitation of using CTAP is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on CTAP. One direction is to further investigate its potential as a treatment for opioid addiction and pain management. Another direction is to explore its effects on other biological systems, such as the immune system and the central nervous system. Additionally, research could be conducted on improving the synthesis method of CTAP to increase its yield and solubility.
properties
IUPAC Name |
(E)-2-cyano-3-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-22-16-4-2-13(3-5-16)10-15(11-18)17(21)20-12-14-6-8-19-9-7-14/h2-10H,12H2,1H3,(H,20,21)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQGOAQNHPWIK-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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